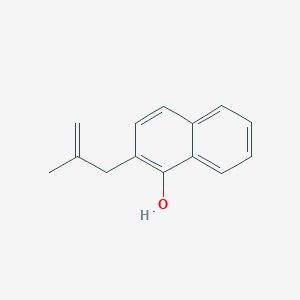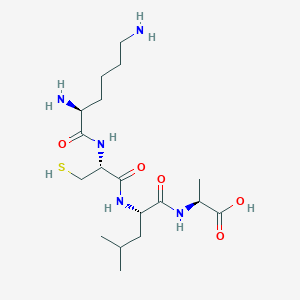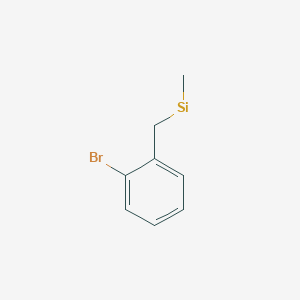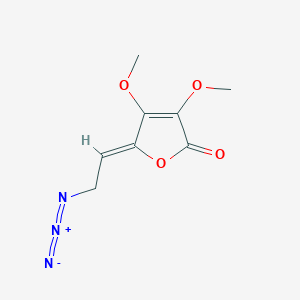![molecular formula C11H13NS3 B12565735 (4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione CAS No. 185137-32-0](/img/structure/B12565735.png)
(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione typically involves the reaction of benzyl mercaptan with a suitable thiazolidine-2-thione precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or thioethers.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiazolidine derivatives.
科学研究应用
(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of (4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or inhibit essential enzymes in microorganisms.
相似化合物的比较
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds have similar sulfur-containing functional groups and exhibit antimicrobial and anti-inflammatory activities.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone derivatives: These compounds also contain sulfur and nitrogen atoms and are studied for their antimicrobial properties.
Uniqueness
(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione is unique due to its specific thiazolidine-2-thione core structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
185137-32-0 |
|---|---|
分子式 |
C11H13NS3 |
分子量 |
255.4 g/mol |
IUPAC 名称 |
(4S)-4-(benzylsulfanylmethyl)-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C11H13NS3/c13-11-12-10(8-15-11)7-14-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m0/s1 |
InChI 键 |
VXSDYAPRJJCMKG-JTQLQIEISA-N |
手性 SMILES |
C1[C@@H](NC(=S)S1)CSCC2=CC=CC=C2 |
规范 SMILES |
C1C(NC(=S)S1)CSCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate](/img/structure/B12565660.png)
![N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B12565663.png)
![6-Methyl-4-(piperidin-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12565666.png)
![Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-](/img/structure/B12565673.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)



![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)



![2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl-](/img/structure/B12565721.png)

